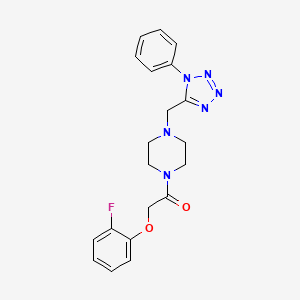
2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21FN6O2 and its molecular weight is 396.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, also referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound combines a fluorophenoxy group with a tetrazole moiety, which may enhance its biological activity compared to similar compounds lacking these functional groups.
Chemical Structure and Properties
The molecular formula of the compound is C16H14FN5O2, and it has a molecular weight of 327.31 g/mol. The presence of the fluorine atom in the phenoxy group is believed to influence both its chemical reactivity and biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C16H14FN5O2 |
| Molecular Weight | 327.31 g/mol |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
| CAS Number | 921075-12-9 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Fluorophenoxy Intermediate : Reaction of 2-fluorophenol with an acylating agent.
- Tetrazole Formation : Synthesis of the tetrazole ring by reacting a nitrile with sodium azide under acidic conditions.
- Coupling Reaction : Final coupling of the fluorophenoxy intermediate with the tetrazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, influencing various biochemical pathways .
Pharmacological Applications
Research indicates that derivatives containing tetrazole groups exhibit significant biological activities, including:
- Antimicrobial Activity : Tetrazole derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Potential : Studies have indicated that similar compounds can inhibit cancer cell lines, making them candidates for further investigation in cancer therapeutics .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds similar to 2-(2-fluorophenoxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide:
- Antibacterial Activity : A study demonstrated that tetrazole derivatives exhibited comparable antibacterial activity against Mycobacterium tuberculosis when tested against standard drugs like rifampicin .
- Cytotoxicity Against Cancer Cells : Compounds structurally related to this tetrazole derivative have been evaluated for their cytotoxic effects on various cancer cell lines, showing significant inhibition rates .
- Enzyme Inhibition : Research has shown that certain derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurological disorders .
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-17-8-4-5-9-18(17)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMPKGFNNPQXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













